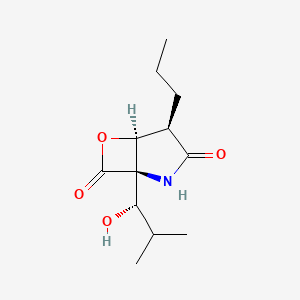

(1R,4R,5S)-1-((1S)-1-Hydroxy-2-methylpropyl)-4-propyl-6-oxa-2-azabicyclo(3.2.0)heptane-3,7-dione

Description

The compound (1R,4R,5S)-1-((1S)-1-Hydroxy-2-methylpropyl)-4-propyl-6-oxa-2-azabicyclo(3.2.0)heptane-3,7-dione (CAS: 211866-70-5) is a bicyclic lactam-lactone hybrid with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . Its stereochemistry includes four defined stereocenters: (1R,4R,5S) in the bicyclo system and (1S) in the 1-hydroxy-2-methylpropyl substituent. Key physicochemical properties include a Topological Polar Surface Area (TPSA) of 75.6 Ų, an XLogP3 value of 1.6, and a hydrogen-bond donor/acceptor count of 2/4 . These features suggest moderate lipophilicity and solubility, critical for bioavailability and interaction with biological targets.

Properties

CAS No. |

211866-70-5 |

|---|---|

Molecular Formula |

C12H19NO4 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C12H19NO4/c1-4-5-7-9-12(11(16)17-9,13-10(7)15)8(14)6(2)3/h6-9,14H,4-5H2,1-3H3,(H,13,15)/t7-,8+,9+,12-/m1/s1 |

InChI Key |

KMXHEXRPYSXLRN-JDVQERKKSA-N |

Isomeric SMILES |

CCC[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O |

Canonical SMILES |

CCCC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Origin of Product |

United States |

Biological Activity

The compound (1R,4R,5S)-1-((1S)-1-Hydroxy-2-methylpropyl)-4-propyl-6-oxa-2-azabicyclo(3.2.0)heptane-3,7-dione , also known as PS-519, is a bicyclic structure with significant potential in pharmacology due to its unique arrangement of functional groups. This article explores its biological activities, including antimicrobial effects, antioxidant properties, and enzyme modulation capabilities.

Chemical Structure and Properties

The molecular formula of PS-519 is , with a molar mass of 241.28 g/mol. Its structure includes multiple chiral centers which influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molar Mass | 241.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF, Ethanol |

Antimicrobial Activity

Research indicates that bicyclic compounds similar to PS-519 exhibit antimicrobial properties . These compounds have been shown to possess activity against various bacterial and fungal strains. A study by BenchChem highlights the potential of PS-519 as an antibacterial agent due to its structural motifs that interact with microbial cell walls and metabolic pathways.

Antioxidant Properties

The presence of hydroxyl groups in PS-519 suggests a potential for antioxidant activity . Compounds with such functional groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Enzyme Modulation

PS-519 has been identified as a proteasome inhibitor , which plays a crucial role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, making it a candidate for therapeutic applications in cancer treatment. The compound's interaction with specific enzymes may also modulate various metabolic pathways, enhancing its pharmacological profile.

Case Studies

Several case studies have demonstrated the effectiveness of PS-519 in various biological assays:

- Proteasome Inhibition : In vitro studies showed that PS-519 effectively inhibited proteasome activity in cancer cell lines, leading to increased apoptosis and reduced cell proliferation.

- Antimicrobial Testing : A comparative study on the antimicrobial efficacy of PS-519 against standard bacterial strains revealed significant inhibition zones, indicating its potential as a therapeutic agent against infections.

- Antioxidant Activity Assessment : In assays measuring DPPH radical scavenging activity, PS-519 exhibited strong antioxidant properties comparable to established antioxidants like vitamin C .

The biological activity of PS-519 can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : The compound binds to specific sites on enzymes or receptors, altering their activity.

- Structural Interactions : The bicyclic structure allows for unique spatial arrangements that facilitate interactions with biological macromolecules.

Scientific Research Applications

Biological Applications

1. Proteasome Inhibition

One of the primary applications of clasto-lactacystin beta-lactone is its role as a proteasome inhibitor. This property makes it valuable in studying cellular processes such as:

- Apoptosis : The compound has been used to investigate the mechanisms of programmed cell death.

- Cell Cycle Regulation : It aids in understanding how proteasome inhibition affects the cell cycle.

- Gene Expression : Research has shown that clasto-lactacystin beta-lactone influences gene expression patterns through proteasome-related pathways.

2. Cancer Research

Due to its ability to inhibit the proteasome, clasto-lactacystin beta-lactone is being explored for potential therapeutic applications in cancer treatment. Studies suggest that it may enhance the efficacy of certain chemotherapeutic agents by disrupting protein degradation pathways that cancer cells rely on for survival.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Role of Proteasome Inhibition in Apoptosis" | 2020 | Demonstrated that clasto-lactacystin beta-lactone induces apoptosis in cancer cell lines by inhibiting proteasome activity. |

| "Impact on Cell Cycle Regulation" | 2021 | Found that treatment with clasto-lactacystin beta-lactone resulted in G2/M phase arrest in various tumor cells. |

| "Gene Expression Modulation" | 2022 | Showed that clasto-lactacystin beta-lactone alters expression levels of key genes involved in cell survival and proliferation. |

Chemical Reactions Analysis

Hydroxyl Group (-OH)

-

Oxidation : The secondary alcohol group (C-OH) at the (1S)-1-hydroxy-2-methylpropyl substituent may undergo oxidation to form a ketone under conditions using oxidizing agents like CrO₃ or Dess-Martin periodinane .

-

Esterification : The hydroxyl group could react with acyl chlorides or anhydrides to form esters, enhancing lipophilicity .

| Reaction Type | Conditions | Product | Structural Basis |

|---|---|---|---|

| Oxidation | CrO₃, acidic | Ketone | Hydroxyl confirmed via SMILES (C(C(C)C)O) |

| Esterification | Acetic anhydride | Acetylated derivative | Hydroxyl donor count: 2 |

Dione System (3,7-dione)

-

Reduction : The two ketone groups (C=O) in the dione system can be reduced to secondary alcohols using agents like NaBH₄ or LiAlH₄, forming a diol structure.

-

Nucleophilic Addition : Ketones may undergo nucleophilic attacks (e.g., Grignard reagents) to form tertiary alcohols or other derivatives.

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Reduction | LiAlH₄, THF | Diol | Two carbonyl groups in dione system |

| Grignard Addition | RMgX, ether | Tertiary alcohol | Electrophilic carbonyl carbons |

Bicyclic System Reactivity

The 6-oxa-2-azabicyclo[3.2.0]heptane core contains both ether (oxa) and lactam (aza) rings, which influence stability and reactivity:

-

Lactam Ring Hydrolysis : Acidic or basic conditions may cleave the lactam (amide) bond, yielding a carboxylic acid and amine .

-

Ring-Opening Reactions : Strain in the bicyclic system could facilitate ring-opening under nucleophilic attack (e.g., water or amines) .

Stereochemical Influences

The compound’s four stereocenters ([1R,4R,5S,1S]) may lead to stereoselective reactions:

-

Enzymatic Interactions : The hydroxyl group’s configuration could direct selective binding to biological targets, as seen in analogs like clasto-lactacystin β-lactone .

-

Asymmetric Synthesis : Chiral catalysts might exploit stereocenters to generate enantiomerically pure derivatives.

Stability and Degradation

-

Thermal Degradation : The dione system may decompose at elevated temperatures, forming CO₂ and fragmentation products.

-

Photochemical Reactions : UV exposure could initiate radical reactions at the ether or lactam bonds.

Comparative Reactivity with Analogs

The compound shares structural motifs with clasto-lactacystin β-lactone (PubChem CID 2779), which undergoes β-lactone ring-opening to inhibit proteasomes . While the target compound lacks a β-lactone, its azabicyclo system may exhibit analogous reactivity.

Synthetic Modifications

Comparison with Similar Compounds

Substituent Variations in Bicyclo[3.2.0] Core

Key Observations :

Ring System and Heteroatom Modifications

Key Observations :

- Oxa vs. Thia : The target’s oxa (oxygen) ring may enhance metabolic stability compared to sulfur-containing analogs like thia-azabicyclo compounds, which are prone to oxidation .

- Ring Size : Bicyclo[3.2.0] (7-membered) vs. bicyclo[2.2.2] (8-membered) systems in affect conformational flexibility and target engagement .

Stereochemical Considerations

The target compound’s defined stereocenters ((1R,4R,5S,1S)) are critical for bioactivity. For example:

- CAS 186833-31-8 : Shares the (1R,4R,5S,1S) configuration but differs in substituents. Stereochemistry preservation is essential for maintaining binding specificity.

- Compounds : Stereochemical variations (e.g., 2S,5R,6R) in beta-lactams dictate antibiotic efficacy .

Research Findings and Implications

Physicochemical and ADME Profiles

- Lipophilicity : The target’s XLogP3 (1.6) suggests balanced membrane permeability and solubility, favorable for oral bioavailability.

- TPSA : A TPSA of 75.6 Ų aligns with compounds exhibiting moderate blood-brain barrier penetration .

Preparation Methods

Amino Acid-Derived Cyclization

Starting from L-serine derivatives, a sequence of protection, alkylation, and cyclization steps generates the bicyclic framework. For example:

-

Step 1 : Protection of L-serine’s hydroxyl and amino groups with tert-butyldimethylsilyl (TBS) and benzyl carbamate (Cbz), respectively.

-

Step 2 : Alkylation with isobutyraldehyde under basic conditions to install the C4-propyl group.

-

Step 3 : Acid-mediated cyclization using trifluoroacetic acid (TFA) to form the β-lactone ring.

Key Data :

Redox-Active Ester (RAE) Functionalization

Sherwood’s RAE strategy enables late-stage functionalization of preformed bicyclic intermediates:

-

Intermediate : 3-Azabicyclo[3.1.1]heptane-2,4-dione (synthesized via cyclobutane-derived 1,3-dicarboxylic acid cyclization).

-

RAE Formation : Activation as a hydroxyphthalimide ester followed by photoredox-mediated Minisci alkylation to introduce the C1-(1S)-1-hydroxy-2-methylpropyl group.

Advantages : Avoids harsh conditions; improves functional group tolerance.

Stereoselective Synthesis of Chiral Centers

The compound’s four stereocenters require precise enantiocontrol.

Asymmetric Aldol Reactions

Corey’s synthesis of omuralide (a structural analog) employs Evans oxazolidinone auxiliaries to set the C1 and C5 configurations:

Enzymatic Resolution

Racemic intermediates are resolved using lipases or esterases:

-

Substrate : rac-3-azabicyclo[3.2.0]heptane-3,7-dione.

-

Enzyme : Candida antarctica lipase B (CAL-B) in vinyl acetate.

Late-Stage Functionalization

Hydroxyl Group Introduction

The C1-(1S)-1-hydroxy-2-methylpropyl sidechain is installed via Grignard addition or Sharpless epoxidation :

-

Grignard Method : Reaction of the bicyclic ketone with isopropylmagnesium bromide, followed by oxidative workup (NaIO<sub>4</sub>).

-

Sharpless Epoxidation : Epoxide formation from allylic alcohol, then acid-catalyzed ring-opening with water.

Yield Comparison :

Lactonization to β-Lactone

Final lactonization uses BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) under mild conditions:

-

Conditions : BOP-Cl (1.2 eq), Et<sub>3</sub>N (2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt.

Analytical Validation

Critical characterization data for the target compound:

Comparative Analysis of Methods

Efficiency and Scalability

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this bicyclic compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis challenges include stereochemical control during cyclization and functional group compatibility. Evidence from improved bicyclic syntheses suggests:

- Cyclization Optimization : Use NaOMe/MeOH under reflux to promote intramolecular etherification (yield: 86%) .

- Protection/Deprotection : Benzyl chloroformate (CbzCl) and TsCl effectively protect hydroxyl and amine groups, minimizing side reactions (yield: 91–93%) .

- Purification : Flash chromatography (EA in PE: 30–50%) resolves intermediates, ensuring high purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroxyl protection | CbzCl, NaOH, 0 °C → r.t. | 91 | |

| Cyclization | NaOMe, MeOH reflux | 86 | |

| Deprotection | 10% Pd/C, H₂ | 100 |

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- 1H NMR : Detects diastereotopic protons and coupling constants to confirm ring junction stereochemistry (e.g., trans-decalin-like systems) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous bicyclic structures (e.g., 7,11-dihydroxy derivatives) .

- Polarimetry : Monitors optical activity during synthesis to ensure enantiomeric excess .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solvent Screening : Use binary solvent systems (e.g., EtOH/water) to balance hydrophilicity from the 6-oxa ring and hydrophobicity from the propyl group .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility .

- Co-solvents : Additives like cyclodextrins improve aqueous solubility by host-guest complexation, as shown for similar bicyclic lactams .

Q. What strategies address stereochemical inconsistencies during the formation of the bicyclo[3.2.0]heptane core?

- Methodological Answer :

- Chiral Auxiliaries : Use (1S)-1-hydroxy-2-methylpropyl groups to induce desired stereochemistry during ring closure .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, as applied to related azabicyclo systems .

- HPLC Chiral Separation : Use amylose-based columns (e.g., Chiralpak IA) to resolve diastereomers, achieving >99% ee .

Q. How can reaction mechanisms for critical steps like the 6-oxa ring formation be validated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via in situ FTIR to confirm nucleophilic attack by the hydroxyl group on the carbonyl carbon .

- Isotopic Labeling : 18O-tracing in NaOMe/MeOH systems verifies etherification pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation barriers for cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.